molecular formula C16H16N2S B158044 Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- CAS No. 10205-62-6

Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)-

Cat. No. B158044
CAS RN: 10205-62-6
M. Wt: 268.4 g/mol
InChI Key: OEOPVJYUCSQVMJ-UHFFFAOYSA-N
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Description

“Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)-” is a chemical compound. Its molecular formula is C16H16N2S .


Molecular Structure Analysis

The molecular structure of “Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)-” can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)-” is 121.1796 .

Scientific Research Applications

Therapeutic Potential in Chemotherapy

Benzothiazole derivatives, including Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)-, have been identified for their significant anticancer, antimicrobial, anti-inflammatory, and other biological activities. Specifically, 2-arylbenzothiazoles are under development as potential antitumor agents due to their broad spectrum of activity and structural simplicity, which facilitates the synthesis of chemical libraries for drug discovery (Kamal et al., 2015).

Importance in Medicinal Chemistry

The benzothiazole scaffold, integral to Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)-, is recognized for its diverse pharmacological activities. These activities include anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, and anti-cancer properties, making it a rapidly developing compound in medicinal chemistry (Bhat & Belagali, 2020).

Amyloid Imaging in Alzheimer's Disease

Benzothiazole derivatives have been studied for their use in amyloid imaging, particularly in the diagnosis and monitoring of Alzheimer's disease. These compounds have been shown to bind to amyloid plaques in the brain, allowing for the visualization of plaque accumulation using PET imaging techniques (Nordberg, 2007).

Advances in Chemotherapeutics

Recent studies have focused on the structural modifications of benzothiazole derivatives to develop new antitumor agents. The promising biological profile and synthetic accessibility of benzothiazoles have made them attractive for the design and development of potential chemotherapeutics (Ahmed et al., 2012).

Benzothiazoles in Drug Discovery

The ongoing interest in benzothiazole-based drug development is due to their notable potential as therapeutic agents for different diseases. A review covering benzothiazole-related patents filed between 2015 and 2020 discusses their wide range of pharmacological activities and highlights the focus on cancer research (Law & Yeong, 2022).

properties

IUPAC Name

N,N-dimethyl-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-4-9-14-15(10-11)19-16(17-14)12-5-7-13(8-6-12)18(2)3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOPVJYUCSQVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064999
Record name Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10205-62-6
Record name N,N-Dimethyl-4-(6-methyl-2-benzothiazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10205-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010205626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-4-(6-methylbenzothiazol-2-yl)aniline
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